molecular formula C20H18FN3O3 B6556355 1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040637-17-9

1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6556355
CAS No.: 1040637-17-9
M. Wt: 367.4 g/mol
InChI Key: ASXYYSNCOQRBFS-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide featuring a 4-fluorobenzyl group at the N1 position and a 2-methoxybenzyl substituent on the carboxamide nitrogen. This structural motif is characteristic of compounds designed to target enzymatic active sites, particularly in infectious diseases. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenyl moiety may contribute to π-π stacking interactions with aromatic residues in target proteins . Pyridazinone derivatives are widely explored as protease or proteasome inhibitors, with documented activity against pathogens such as Trypanosoma cruzi .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-18-5-3-2-4-15(18)12-22-20(26)17-10-11-19(25)24(23-17)13-14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXYYSNCOQRBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The target compound’s 4-fluorobenzyl group mirrors the fluorinated aryl groups in Compound 9, which exhibited high synthetic efficiency (90% yield) and potent T. cruzi proteasome inhibition . Fluorine’s electronegativity likely enhances target binding. 2-Methoxybenzyl in the target compound differs from the 3-(cyclopropylcarbamoyl)phenyl group in Compound 4.

Synthetic Accessibility :

  • Carboxamide derivatives with benzyl or methoxybenzyl groups (e.g., Compounds 6, 12) show moderate yields (22–46%), whereas fluorinated analogues (Compound 9) achieve higher yields (90%) due to optimized reaction conditions . The target compound’s synthesis may require similar optimization.

Electrophilic Substituents :

  • The compound’s 3-chlorophenyl and trifluoromethyl groups increase electronegativity and metabolic resistance compared to the target’s fluorine and methoxy groups. However, chlorine’s larger atomic radius may introduce steric clashes in binding pockets .

Research Findings and Trends

  • Fluorine vs. Chlorine: Fluorinated pyridazinones (e.g., Compound 9, target compound) are prioritized over chlorinated derivatives () in recent studies due to fluorine’s optimal balance of electronegativity and steric profile .
  • Methoxy Groups : The 2-methoxybenzyl group in the target compound is understudied compared to 4-methoxybenzyl (Compound 12), which showed moderate activity (IC₅₀: 1.2 µM). Ortho-substitution may alter binding orientation .
  • Cyclopropylcarbamoyl : This moiety in Compound 6 and 9 enhances proteasome inhibition but complicates synthesis. Its absence in the target compound suggests a trade-off between synthetic simplicity and potency .

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